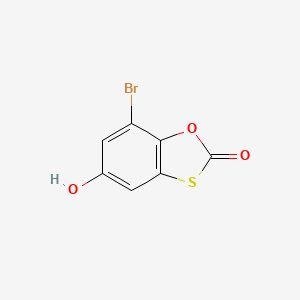

7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

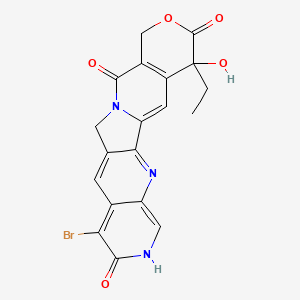

7-ブロモ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オン: は、分子式 C7H3BrO3S 、分子量 247.07 g/mol の化学化合物です 。臭素原子、ヒドロキシル基、ベンゾキサチオール環構造の存在が特徴です。 この化合物は、主に研究目的で使用され、科学研究で様々な用途があります .

2. 製法

合成経路と反応条件: 7-ブロモ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンの合成は、通常、複数段階の反応を伴います。 一般的な方法の1つは、五酸化バナジウム (V2O5) の存在下、塩素酸ナトリウム (NaClO3) と 硫酸 (H2SO4) を用いる方法です 。 反応条件は、通常、混合物を一定時間還流させることを含み、その後、塩酸 (HCl) と酢酸が添加されます .

工業生産方法: この化合物の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順を拡大することにあります。 これには、反応条件の最適化、工業グレードの試薬の使用、より高い収率と純度を得るために大規模な反応器の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves multi-step reactions. One common method includes the use of sodium chlorate (NaClO3) and sulfuric acid (H2SO4) in the presence of vanadium pentoxide (V2O5) . The reaction conditions often involve refluxing the mixture for a specified duration, followed by the addition of hydrochloric acid (HCl) and acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

化学反応の分析

反応の種類: 7-ブロモ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンは、次のような様々な化学反応を起こします。

酸化: この化合物は、一般的な酸化剤を用いて酸化することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を用いて還元反応を行うことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの試薬を、酸性または塩基性条件下で使用します。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム (NaBH4)。

置換: 極性非プロトン性溶媒中でのナトリウムメトキシド (NaOCH3) やカリウム tert-ブトキシド (KOtBu) などの求核剤.

生成される主な生成物:

酸化: 対応するカルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 様々な置換ベンゾキサチオール誘導体の生成.

4. 科学研究における用途

化学: 7-ブロモ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンは、有機合成における構成要素として使用されます。 より複雑な分子の合成の前駆体として役立ち、新しい化学反応の開発に使用されています .

生物学: 生物学的研究では、この化合物は、潜在的な生物活性について研究されています。 様々な生物学的経路と標的への影響を調べるために、アッセイで使用されています .

医学: 新しい治療薬を設計するためのリード化合物として役立つ可能性があります .

産業: 産業分野では、7-ブロモ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンは、特殊化学品や材料の製造に使用されています。 そのユニークな構造は、特定の特性を持つ新規材料を作成するために価値があります .

科学的研究の応用

Chemistry: 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: In biological research, this compound is studied for its potential biological activities. It is used in assays to investigate its effects on various biological pathways and targets .

Medicine: It may serve as a lead compound for designing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating novel materials with specific properties .

作用機序

7-ブロモ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンの正確な作用機序は、まだ完全に解明されていません。 生物系における特定の分子標的や経路と相互作用すると考えられています。 ヒドロキシル基と臭素原子は、標的分子の結合親和性と反応性において重要な役割を果たす可能性があります 。 作用機序の詳細を解明し、関与する特定の分子標的を特定するためには、さらなる研究が必要です .

類似化合物との比較

類似化合物:

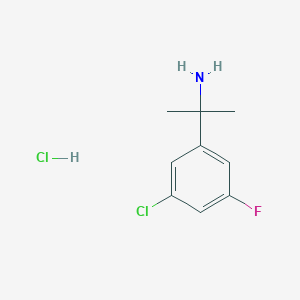

5-ヒドロキシ-1,3-ベンゾキサチオール-2-オン: 臭素原子が欠如しているため、反応性や生物活性に違いが生じる可能性があります.

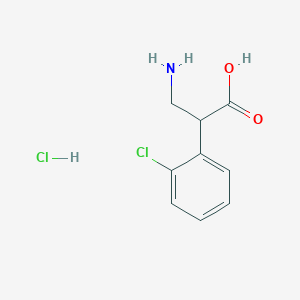

7-ブロモ-5-(2-クロロフェニル)-3-ヒドロキシ-1,2-ジヒドロ-3H-1,4-ベンゾジアゼピン-2-オン: 追加の官能基が含まれており、化学的および生物学的特性が異なります.

5-ヒドロキシ-7-メチル-2H-1,3-ベンゾキサチオール-2-オン: 臭素原子の代わりにメチル基が置換されており、化学的挙動に影響を与えます.

独自性: 7-ブロモ-5-ヒドロキシ-2H-1,3-ベンゾキサチオール-2-オンは、ベンゾキサチオール環に臭素原子とヒドロキシル基の両方が存在することが特徴です。 この組み合わせは、特定の反応性と潜在的な生物活性を与え、研究および工業用途に貴重な化合物となっています .

特性

IUPAC Name |

7-bromo-5-hydroxy-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrO3S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDKYUHVKOEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=O)O2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)

![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)

![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)